Metizoline hydrochloride

Description

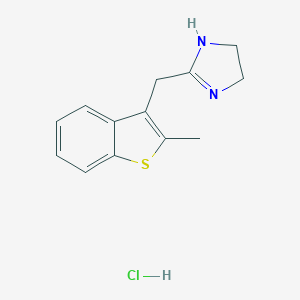

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S.ClH/c1-9-11(8-13-14-6-7-15-13)10-4-2-3-5-12(10)16-9;/h2-5H,6-8H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTJVMYMFXHIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CC3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17692-22-7 (Parent) | |

| Record name | Metizoline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00198931 | |

| Record name | Metizoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-37-9 | |

| Record name | Metizoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metizoline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metizoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-[(2-methylbenzo[b]thien-3-yl)methyl]-1H-imidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METIZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU364U720Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Metizoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizoline hydrochloride is a sympathomimetic agent, belonging to the imidazoline class of compounds, primarily utilized as a nasal decongestant. Its therapeutic effect is predicated on its activity as an agonist at adrenergic receptors, leading to vasoconstriction of the nasal mucosa and subsequent alleviation of congestion. This guide provides a detailed examination of the putative mechanism of action of metizoline, grounded in the established pharmacology of imidazoline derivatives and adrenergic receptor signaling. While specific quantitative binding and functional data for metizoline are not extensively available in publicly accessible literature, this document synthesizes the foundational principles of its likely molecular interactions and downstream cellular effects. We will explore the roles of α-adrenergic receptor subtypes, their signal transduction pathways, and the potential contribution of imidazoline receptors. Furthermore, this guide outlines the standard experimental methodologies employed to characterize the pharmacological profile of such an agent, offering a framework for its empirical investigation.

Introduction to Metizoline and the Imidazoline Class

Metizoline is a synthetic sympathomimetic amine characterized by a core imidazoline structure.[1] This structural motif is common to a range of pharmacologically active compounds, including other well-known nasal decongestants like oxymetazoline and xylometazoline.[2] The primary clinical application of metizoline hydrochloride is the topical treatment of nasal congestion, where it effects a rapid and localized vasoconstriction of the blood vessels within the nasal passages.[1] This action reduces swelling and edema of the nasal mucosa, thereby increasing the patency of the nasal airways.

The pharmacological activity of imidazoline derivatives is primarily attributed to their interaction with the adrenergic system, specifically the α-adrenergic receptors.[2] Additionally, the imidazoline structure itself can confer affinity for a distinct class of imidazoline receptors, which may also contribute to the overall pharmacological profile of these drugs.[3]

Molecular Targets of Metizoline Hydrochloride

The vasoconstrictive effects of metizoline are mediated through its agonistic activity at α-adrenergic receptors located on the smooth muscle cells of the nasal vasculature. The relative activity of metizoline at the different α-adrenergic receptor subtypes (α1 and α2) dictates its precise pharmacological effects.

α-Adrenergic Receptors

α-adrenergic receptors are G-protein coupled receptors (GPCRs) that are endogenously activated by the catecholamines epinephrine and norepinephrine. They are broadly classified into two main types, α1 and α2, each with further subtypes.

-

α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins. Upon activation, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is the primary driver of smooth muscle contraction, leading to vasoconstriction.[4]

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of α2-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] In the context of vascular smooth muscle, particularly in the venous capacitance vessels of the nasal mucosa, a reduction in cAMP can contribute to vasoconstriction. Imidazoline decongestants are known to be particularly effective agonists at α2-adrenergic receptors.[2]

Based on the pharmacology of other imidazoline-based nasal decongestants, it is highly probable that metizoline hydrochloride acts as an agonist at both α1- and α2-adrenergic receptors to elicit its vasoconstrictor effect. The activation of α1 receptors would lead to potent arterial vasoconstriction, while α2 receptor agonism would contribute to the constriction of venous sinusoids in the nasal mucosa.[2]

Imidazoline Receptors

The imidazoline moiety of metizoline suggests a potential interaction with imidazoline receptors (I-receptors). These are a distinct class of receptors that recognize imidazoline ligands and are not activated by catecholamines. There are three main subtypes:

-

I1-Imidazoline Receptors: Primarily involved in the central regulation of blood pressure.[3]

-

I2-Imidazoline Receptors: Located on the outer mitochondrial membrane and are associated with monoamine oxidase.[6]

-

I3-Imidazoline Receptors: Found in pancreatic β-cells and regulate insulin secretion.[6]

While some centrally acting antihypertensive imidazoline drugs exert their effects through I1 receptors, the role of imidazoline receptors in the peripheral vasoconstriction induced by topical nasal decongestants is less clear. It is possible that metizoline possesses some affinity for these receptors, but its primary decongestant effect is most likely mediated through the well-established α-adrenergic pathways. Further research would be required to definitively characterize the interaction of metizoline with imidazoline receptor subtypes.

Signal Transduction Pathways

The physiological response to metizoline hydrochloride is a direct consequence of the activation of specific intracellular signaling cascades following receptor binding.

α1-Adrenergic Receptor Signaling Pathway

The vasoconstriction mediated by α1-adrenergic receptor activation is a well-elucidated pathway:

α2-Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor-mediated component of vasoconstriction involves the inhibition of the adenylyl cyclase pathway:

Experimental Characterization of Metizoline's Mechanism of Action

To definitively elucidate the mechanism of action of metizoline hydrochloride, a series of in vitro pharmacological assays would be necessary. The following outlines the standard experimental workflows.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of metizoline hydrochloride for α1- and α2-adrenergic receptors, as well as I1 and I2 imidazoline receptors.

Methodology:

-

Membrane Preparation: Clonal cell lines stably expressing the human receptor of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, I1, I2) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Competition Binding Assay:

-

A constant concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-Clonidine for I1, [3H]-Idazoxan for I2) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled metizoline hydrochloride are added to compete with the radioligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of metizoline that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity (Ki) Data for Metizoline Hydrochloride

| Receptor Subtype | Hypothetical Ki (nM) |

| α1A-Adrenergic | 50 |

| α1B-Adrenergic | 150 |

| α1D-Adrenergic | 100 |

| α2A-Adrenergic | 20 |

| α2B-Adrenergic | 75 |

| α2C-Adrenergic | 90 |

| I1-Imidazoline | >1000 |

| I2-Imidazoline | >1000 |

| Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required for confirmation. |

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor. This is typically quantified as the half-maximal effective concentration (EC50).

Objective: To determine the functional potency (EC50) and efficacy of metizoline hydrochloride at α1- and α2-adrenergic receptors.

Methodology:

-

α1-Adrenergic Receptor Functional Assay (Calcium Mobilization):

-

Cells expressing the α1-adrenergic receptor subtype of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence measurement is taken.

-

Increasing concentrations of metizoline hydrochloride are added to the cells.

-

The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity.

-

The EC50 value is determined from the concentration-response curve.

-

-

α2-Adrenergic Receptor Functional Assay (cAMP Inhibition):

-

Cells expressing the α2-adrenergic receptor subtype of interest are pre-treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Increasing concentrations of metizoline hydrochloride are added to the cells.

-

The cells are lysed, and the intracellular cAMP concentration is measured using an appropriate assay (e.g., ELISA, HTRF).

-

The EC50 value for the inhibition of cAMP production is calculated from the concentration-response curve.

-

Table 2: Hypothetical Functional Potency (EC50) Data for Metizoline Hydrochloride

| Receptor Subtype | Assay | Hypothetical EC50 (nM) |

| α1A-Adrenergic | Calcium Mobilization | 80 |

| α2A-Adrenergic | cAMP Inhibition | 35 |

| Note: This data is hypothetical and for illustrative purposes only. Actual experimental data is required for confirmation. |

Conclusion

The mechanism of action of metizoline hydrochloride as a nasal decongestant is attributable to its role as an agonist at α-adrenergic receptors, leading to vasoconstriction of the nasal mucosa. Based on its imidazoline structure and the pharmacology of related compounds, it is highly likely that metizoline interacts with both α1- and α2-adrenergic receptor subtypes. The activation of Gq-coupled α1 receptors would increase intracellular calcium, while the activation of Gi-coupled α2 receptors would decrease cAMP levels, both pathways converging to promote smooth muscle contraction. While a potential interaction with imidazoline receptors cannot be entirely ruled out without specific experimental data, the primary therapeutic effect is overwhelmingly likely to be mediated by the adrenergic system. The in-depth characterization of metizoline's receptor binding profile and functional potency through the experimental approaches outlined in this guide would provide a definitive and quantitative understanding of its mechanism of action.

References

- Eccles, R., & Martensson, K. (2010). The nasal decongestant effect of xylometazoline in the common cold. American Journal of Rhinology, 24(1), 491-496.

- Bousquet, P., & Feldman, J. (1999). Imidazoline receptors: a new concept in central regulation of the arterial blood pressure. Journal of Cardiovascular Pharmacology, 34 Suppl 1, S1-7.

- Haen, E. (1996). Alpha-adrenoceptor blocking agents. In Handbook of Experimental Pharmacology (Vol. 118, pp. 249-293). Springer, Berlin, Heidelberg.

- Starke, K. (2001). Presynaptic autoreceptors in the third decade: focus on α2-adrenoceptors. Journal of Neurochemistry, 78(4), 685-693.

- Corboz, M. R., Varty, L. M., & Rivelli, M. A. (2007). Mechanism of decongestant activity of alpha 2-adrenoceptor agonists. Pulmonary Pharmacology & Therapeutics, 20(5), 575-582.

- Lachowicz, J. Z., & Sze, T. (1995). Imidazoline receptors. General Pharmacology: The Vascular System, 26(7), 1475-1481.

- MacKinnon, A. C., & Spedding, M. (1993). The interaction of the imidazoline-like drug, idazoxan, with the nicotinic acetylcholine receptor of PC12 cells. British Journal of Pharmacology, 108(4), 861-866.

- Michel, M. C., & Insel, P. A. (1989). Are there multiple imidazoline binding sites?. Trends in Pharmacological Sciences, 10(9), 342-344.

- Ruffolo Jr, R. R. (1991). The pharmacology of imidazolines. Annual Review of Pharmacology and Toxicology, 31(1), 369-391.

- Gothert, M. (1995). Imidazoline binding sites in the central nervous system. Annals of the New York Academy of Sciences, 763(1), 1-11.

- Ernsberger, P., Graves, M. E., & Graff, L. M. (1995). I1-imidazoline receptors: definition, characterization, distribution, and transmembrane signaling. Annals of the New York Academy of Sciences, 763(1), 22-42.

- Bousquet, P., Bruban, V., & Schann, S. (2000). Imidazoline receptors: from the discovery to the first selective ligand. Fundamental & Clinical Pharmacology, 14(1), 1-10.

- Munk, S. A., & Macdonald, T. L. (1995). Imidazoline receptors and their ligands. Annual Reports in Medicinal Chemistry, 30, 61-70.

- Reis, D. J., & Regunathan, S. (1998). Is agmatine a novel neurotransmitter in brain?. Trends in Pharmacological Sciences, 19(11), 441-443.

-

PubChem. (n.d.). Metizoline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Bellomo, R. G. (2022). Function and mechanism of action of alpha-methyldopa: An update.

-

Ninja Nerd. (2022, September 23). Adrenergic Agonists | Autonomic Pharmacology [Video]. YouTube. [Link]

-

Taylor & Francis. (n.d.). Alpha adrenergic agonist – Knowledge and References. Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. biolife-publisher.it [biolife-publisher.it]

- 6. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Synthesis of Metizoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizoline hydrochloride, a potent vasoconstrictor, holds significant therapeutic value. This comprehensive technical guide provides a detailed exploration of a viable synthetic pathway for its preparation. The synthesis is dissected into key stages, commencing with the construction of the foundational 2-methylbenzo[b]thiophene core, followed by strategic functionalization at the C3 position to introduce a cyanomethyl sidechain. Subsequent classical Pinner reaction and cyclization steps lead to the formation of the integral 2-imidazoline ring. The guide culminates in the preparation of the final hydrochloride salt. Each synthetic step is elucidated with mechanistic insights, detailed experimental protocols, and safety considerations, offering a robust framework for researchers in the field of medicinal chemistry and drug development.

Introduction

Metizoline, chemically known as 2-(2-methylbenzo[b]thien-3-ylmethyl)-2-imidazoline, is a sympathomimetic agent that acts as an α-adrenergic receptor agonist.[1] Its vasoconstrictive properties have led to its investigation and use in pharmaceutical formulations, primarily for nasal decongestion. The synthesis of Metizoline hydrochloride requires a multi-step approach, beginning with the assembly of the heterocyclic benzo[b]thiophene scaffold. This guide outlines a logical and efficient synthetic route, emphasizing the rationale behind the chosen reactions and methodologies.

Overall Synthetic Strategy

The synthesis of Metizoline hydrochloride can be conceptually divided into three main phases:

-

Core Synthesis: Construction of the 2-methylbenzo[b]thiophene nucleus.

-

Side Chain Elaboration: Introduction and modification of a one-carbon unit at the 3-position to form the crucial 2-(2-methylbenzo[b]thien-3-yl)acetonitrile intermediate.

-

Heterocycle Formation and Salt Preparation: Construction of the 2-imidazoline ring and subsequent conversion to the hydrochloride salt.

Caption: Overall synthetic workflow for Metizoline hydrochloride.

Part 1: Synthesis of the 2-Methylbenzo[b]thiophene Core

The benzo[b]thiophene ring system is a common scaffold in medicinal chemistry.[2] While numerous methods exist for its synthesis, a common approach involves the cyclization of a substituted thiophenol derivative. For the synthesis of 2-methylbenzo[b]thiophene, one can start from thiophenol and propionaldehyde.

Experimental Protocol: Synthesis of 2-Methylbenzo[b]thiophene

Reaction Scheme:

Caption: Synthesis of the 2-methylbenzo[b]thiophene core.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophenol | 110.18 | 11.0 g | 0.1 |

| Propionaldehyde | 58.08 | 6.4 g | 0.11 |

| Polyphosphoric acid | - | 50 g | - |

| Toluene | - | 100 mL | - |

Procedure:

-

To a stirred solution of thiophenol (11.0 g, 0.1 mol) in toluene (100 mL), add propionaldehyde (6.4 g, 0.11 mol).

-

Slowly add polyphosphoric acid (50 g) to the mixture.

-

Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it onto crushed ice (200 g).

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2-methylbenzo[b]thiophene.

Expertise & Experience: The use of polyphosphoric acid serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization. Toluene is a suitable solvent due to its high boiling point and ability to form an azeotrope with water, which can be removed during the reaction.

Part 2: Side Chain Elaboration at the C3 Position

With the core synthesized, the next crucial step is the introduction of a one-carbon unit at the 3-position. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including benzo[b]thiophenes.[3][4][5]

Step 2.1: Vilsmeier-Haack Formylation

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 2-methylbenzo[b]thiophene.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylbenzo[b]thiophene | 148.23 | 14.8 g | 0.1 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 16.9 g (10.3 mL) | 0.11 |

| N,N-Dimethylformamide (DMF) | 73.09 | 8.0 g (8.5 mL) | 0.11 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool a solution of DMF (8.0 g, 0.11 mol) in DCM (20 mL) to 0 °C.

-

Slowly add phosphorus oxychloride (16.9 g, 0.11 mol) dropwise while maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-methylbenzo[b]thiophene (14.8 g, 0.1 mol) in DCM (80 mL) to the Vilsmeier reagent.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

Cool the mixture and pour it into a stirred mixture of ice and water (200 mL).

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization from ethanol to yield 2-methylbenzo[b]thiophene-3-carbaldehyde.

Trustworthiness: The Vilsmeier reagent is a mild electrophile, which selectively formylates the electron-rich 3-position of the 2-methylbenzo[b]thiophene. The workup procedure is critical to hydrolyze the intermediate iminium salt to the desired aldehyde.

Step 2.2: Reduction of the Aldehyde

The aldehyde is then reduced to the corresponding alcohol.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylbenzo[b]thiophene-3-carbaldehyde | 176.23 | 17.6 g | 0.1 |

| Sodium borohydride (NaBH₄) | 37.83 | 4.2 g | 0.11 |

| Methanol | - | 150 mL | - |

Procedure:

-

Dissolve 2-methylbenzo[b]thiophene-3-carbaldehyde (17.6 g, 0.1 mol) in methanol (150 mL) and cool the solution to 0 °C.

-

Slowly add sodium borohydride (4.2 g, 0.11 mol) in portions.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain (2-methylbenzo[b]thiophen-3-yl)methanol.

Step 2.3: Conversion to the Chloride

The alcohol is converted to the more reactive chloride.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2-Methylbenzo[b]thiophen-3-yl)methanol | 178.25 | 17.8 g | 0.1 |

| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Pyridine | - | 0.5 mL | - |

Procedure:

-

Dissolve (2-methylbenzo[b]thiophen-3-yl)methanol (17.8 g, 0.1 mol) in DCM (100 mL) and add a catalytic amount of pyridine.

-

Cool the solution to 0 °C and add thionyl chloride (14.3 g, 0.12 mol) dropwise.

-

Stir the mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(chloromethyl)-2-methylbenzo[b]thiophene.

Step 2.4: Cyanation

The final step in the side chain elaboration is the introduction of the nitrile group.[6][7][8]

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Chloromethyl)-2-methylbenzo[b]thiophene | 196.70 | 19.7 g | 0.1 |

| Sodium cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |

| Dimethyl sulfoxide (DMSO) | - | 100 mL | - |

Procedure:

-

Dissolve 3-(chloromethyl)-2-methylbenzo[b]thiophene (19.7 g, 0.1 mol) in DMSO (100 mL).

-

Add sodium cyanide (5.4 g, 0.11 mol) and heat the mixture to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into water (300 mL).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 2-(2-methylbenzo[b]thiophen-3-yl)acetonitrile.

Part 3: Imidazoline Ring Formation and Salt Preparation

The key 2-(2-methylbenzo[b]thiophen-3-yl)acetonitrile intermediate is now ready for the construction of the 2-imidazoline ring via the Pinner reaction.[9][10][11][12]

Step 3.1: Pinner Reaction

Reaction Scheme:

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Cyanation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 9. d-nb.info [d-nb.info]

- 10. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pinner Reaction | NROChemistry [nrochemistry.com]

- 12. chem.ucla.edu [chem.ucla.edu]

Metizoline Hydrochloride: A Technical Deep Dive for Drug Development Professionals

An In-depth Guide to the Chemistry, Pharmacology, and Analytical Characterization of a Promising Vasoconstrictor

Metizoline hydrochloride, a synthetic sympathomimetic agent, holds potential as a topical nasal decongestant. As an alpha-adrenergic agonist, its mechanism of action centers on the vasoconstriction of nasal blood vessels, offering relief from nasal congestion. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the core scientific principles of metizoline hydrochloride, from its molecular action to its clinical application.

Molecular Profile and Physicochemical Properties

Metizoline is structurally characterized by an imidazoline ring linked to a 2-methyl-1-benzothiophen-3-yl methyl group. This structure is fundamental to its sympathomimetic activity. The hydrochloride salt enhances its solubility and stability for pharmaceutical formulations.

Table 1: Physicochemical Properties of Metizoline Hydrochloride

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₅ClN₂S | |

| Molecular Weight | 266.79 g/mol | |

| IUPAC Name | 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | |

| CAS Number | 5090-37-9 | |

| ATC Code | R01AA10 | [1] |

Mechanism of Action: Targeting Alpha-Adrenergic Receptors

Metizoline hydrochloride exerts its pharmacological effect primarily through its interaction with alpha-adrenergic receptors located on the smooth muscle of nasal blood vessels.[1] As a sympathomimetic agent, it mimics the action of endogenous catecholamines like norepinephrine.

Activation of α1-adrenergic receptors is the principal pathway for vasoconstriction.[2] This process is initiated by the binding of metizoline to the receptor, which triggers a conformational change and activates the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increased intracellular calcium concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, resulting in smooth muscle contraction and vasoconstriction.

While the primary action is on α1-receptors, like many imidazoline derivatives, metizoline may also exhibit activity at α2-adrenergic and imidazoline receptors.[3] Agonism at presynaptic α2-adrenergic receptors can create a negative feedback loop, reducing the release of norepinephrine from sympathetic nerve terminals, which could modulate the overall vasoconstrictor effect.[4] The interaction with imidazoline receptors (I1, I2, I3) is another area of interest for this class of compounds, with potential implications for side effects and secondary mechanisms of action.[5][6]

Pharmacokinetics and Pharmacodynamics

As a topical nasal decongestant, metizoline hydrochloride is formulated for local action with minimal systemic absorption to reduce the likelihood of systemic side effects.[1] The pharmacokinetics of topically applied nasal decongestants like metizoline are characterized by a rapid onset of action.

Limited data are available specifically for metizoline's pharmacokinetic profile. However, by analogy with other imidazoline-based nasal decongestants such as xylometazoline and oxymetazoline, it is expected to have low systemic exposure.[7] This is a critical attribute for a topical medication, as it minimizes off-target effects.

The pharmacodynamics of metizoline are directly related to its vasoconstrictor effects. The onset of action is typically rapid, providing quick relief from nasal congestion. The duration of action is an important parameter for patient compliance and is a key differentiator among various nasal decongestants.

Synthesis of Metizoline Hydrochloride

The synthesis of imidazoline derivatives often involves the condensation of a nitrile or a related functional group with a diamine. A plausible synthetic route for metizoline would involve the reaction of 2-(2-methyl-1-benzothiophen-3-yl)acetonitrile with ethylenediamine, followed by cyclization to form the imidazoline ring. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

Step-by-Step Hypothetical Synthesis Workflow:

-

Preparation of 2-(2-methyl-1-benzothiophen-3-yl)acetonitrile: This intermediate can be synthesized from 2-methyl-1-benzothiophene through a suitable substitution reaction to introduce the cyanomethyl group at the 3-position.

-

Condensation with Ethylenediamine: The acetonitrile derivative is reacted with ethylenediamine, typically in the presence of a catalyst or under conditions that promote the formation of an amidine intermediate.

-

Cyclization: The intermediate undergoes an intramolecular cyclization to form the 4,5-dihydro-1H-imidazole (imidazoline) ring. This step may be facilitated by heating or the use of a dehydrating agent.

-

Salt Formation: The resulting metizoline free base is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid to precipitate metizoline hydrochloride.

-

Purification: The final product is purified by recrystallization to obtain a high-purity active pharmaceutical ingredient (API).

Analytical Methodologies for Quality Control

The development of robust analytical methods is crucial for ensuring the quality, purity, and stability of metizoline hydrochloride in both bulk API and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is the most common and reliable technique for this purpose.

A Typical RP-HPLC Method for Imidazoline Derivatives:

-

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is a mixture of water and a polar organic solvent.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for the analysis of metizoline hydrochloride, which contains a chromophore that absorbs in the UV region.

-

Chromatographic Conditions:

-

Column: A C18 or C8 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase is a critical parameter to ensure good peak shape and retention of the basic imidazoline moiety.

-

Flow Rate: A flow rate of around 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of metizoline.

-

Temperature: The analysis is usually performed at ambient temperature.

-

Protocol for Method Validation (as per ICH Guidelines):

A developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Clinical and Research Applications

Metizoline hydrochloride has been investigated for its use as a topical nasal decongestant for the symptomatic relief of nasal congestion associated with allergic and vasomotor rhinitis.[8] Clinical trials have been conducted to evaluate its efficacy and safety profile.[1] A double-blind clinical trial comparing metizoline hydrochloride 0.05% with phenylephrine 0.5% in 33 patients with rhinitis found both drugs to be effective.[8]

In Vitro and In Vivo Assessment of Vasoconstrictor Activity:

-

In Vitro Models: The vasoconstrictor effect of metizoline can be evaluated in vitro using isolated blood vessel preparations, such as rabbit or rat aortic rings. The contractile response to increasing concentrations of metizoline can be measured and compared to that of a standard agonist like norepinephrine. This allows for the determination of potency (EC₅₀) and intrinsic activity.

-

In Vivo Models: Animal models of nasal congestion can be used to assess the in vivo efficacy of metizoline hydrochloride nasal spray. Changes in nasal airflow resistance can be measured after inducing congestion and subsequent treatment with the formulation. The vasoconstrictor assay, which measures skin blanching, is another in vivo method to assess the potency of topical vasoconstrictors.[9][10]

Safety and Toxicology

The safety profile of metizoline hydrochloride, particularly for topical use, is a critical consideration. As with other imidazoline derivatives, the primary concern with overuse is the potential for rhinitis medicamentosa (rebound congestion). Systemic absorption, although expected to be low with topical administration, could potentially lead to cardiovascular side effects, especially in susceptible individuals. The toxicology of imidazoline derivatives has been studied, with reports of adverse events, particularly in cases of accidental ingestion by children.

Future Perspectives

Metizoline hydrochloride represents a potentially valuable therapeutic option for the management of nasal congestion. Further research is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile, including its selectivity for different adrenergic and imidazoline receptor subtypes. The development of advanced formulations, such as mucoadhesive or sustained-release nasal sprays, could further enhance its efficacy and patient compliance. Rigorous clinical trials are necessary to establish its long-term safety and efficacy in comparison to currently available nasal decongestants.

References

-

Adrenergic Drugs - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 26, 2026, from [Link]

- RP-HPLC Method of the Estimation of Xylometazoline hydrochloride in Nasal Spray Solution. (n.d.). Chemistry Research Journal.

-

The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC. (2020, July 1). Retrieved January 26, 2026, from [Link]

- WO2020009812A1 - Stable pharmaceutical formulations of oxymetazoline - Google Patents. (n.d.).

-

Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. (1992, January 1). PubMed. [Link]

-

Topical nasal decongestant oxymetazoline (0.05%) provides relief of nasal symptoms for 12 hours. (2018, July 1). PubMed. [Link]

-

Clinical pharmacokinetics of mizolastine. (1999, January 1). PubMed. [Link]

-

In vivo comparison of the biological activity of topical methylprednisolone aceponate formulations using vasoconstriction assay | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- US7521565B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazole-1-yl)methyl]-4H-carbazol-4-one or its salt - Google Patents. (n.d.).

-

Metizoline Hydrochloride | C13H15ClN2S | CID 68629. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

- The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (1996, December 1). Journal of Hypertension. Supplement.

-

1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. (2020, May 18). ResearchGate. [Link]

-

Formulation and evaluation of oxymetazoline hydrochloride nasal gels. (2018, November 21). ResearchGate. [Link]

-

Pharmacokinetic Study of Intranasal Dexamethasone and Methylprednisolone Compared with Intravenous Administration: Two Open-Label, Single-Dose, Two-Period, Two-Sequence, Cross-Over Study in Healthy Volunteers. (2022, December 28). MDPI. [Link]

-

Nasal Obstruction With Oxymetazoline and Corticosteroids. (2024, April 15). ClinicalTrials.gov. [Link]

-

(PDF) Imidazoline Receptors, Novel Agents and Therapeutic Potential. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC. (2022, February 27). Retrieved January 26, 2026, from [Link]

-

(PDF) Development and validation of stability-indicating RP-HPLC method for the simultaneous estimation of xylometazoline hydrochloride and ipratropium bromide from nasal spray dosage form. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Pharmacokinetics and pharmacodynamics of topical decongestants xylometazoline and oxymetazoline: liter

-

ANALYTICAL METHOD EVELOPMENT AND VALIDATION FOR ANTI ASTHAMATIC DRUG OXYMETAZOLINE HYDROCHLORIDE IN NASAL SPRAY FORMULATIONS BY RP-HPLC. (2019, September 10). [Link]

-

Xylometazoline nasal spray solution: novel composition used for treatment of nasal congestion. (2018, September 5). MedCrave online. [Link]

-

A real-world study of quality of life following treatment with xylometazoline hydrochloride in individuals with common cold. (2023, August 1). PubMed. [Link]

-

Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide | Pharmaguideline. (n.d.). Retrieved January 26, 2026, from [Link]

-

Pharmacokinetics and pharmacodynamics of nasally delivered midazolam - PMC. (2006, July 14). Retrieved January 26, 2026, from [Link]

-

Imidazoline receptor. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. (n.d.). Retrieved January 26, 2026, from [Link]

-

Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. (1993, January 1). PubMed. [Link]

-

The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC. (2021, August 6). Retrieved January 26, 2026, from [Link]

-

Clobetasol brazilian pilot study: the vasoconstrictor assay over time. (2023, January 1). SciELO. [Link]

-

Understanding Alpha-2 Agonists: mascots and ballicules for NE, clonidine, dexmedetomidine, etc. - Cafer's Psychopharmacology. (2023, August 8). Retrieved January 26, 2026, from [Link]

-

Metizoline. (n.d.). Grokipedia. Retrieved January 26, 2026, from [Link]

-

Medicamentosus rhinitis and nasal decongestives of topic use. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (1996, December 1). PubMed. [Link]

-

(PDF) Pharmacokinetics and pharmacodynamics of midazolam administered as a concentrated intranasal spray. A study in healthy volunteers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies. (n.d.). Retrieved January 26, 2026, from [Link]

-

Metolazone Tablets. (2023, September 22). Viatris. [Link]

-

Pharmacokinetic Study of Intranasal Dexamethasone and Methylprednisolone Compared with Intravenous Administration: Two Open-Label, Single-Dose, Two-Period, Two-Sequence, Cross-Over Study in Healthy Volunteers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Formulation and evaluation of oxymetazoline hydrochloride nasal gels. (2015, January 1). Semantic Scholar. [Link]

-

Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable A. (2017, September 15). Remedy Publications LLC. [Link]

-

Effectiveness of Oxymetazoline Added on Nasal Steroid in Rhinitis With Persistent Nasal Obstruction. (2013, May 6). ClinicalTrials.gov. [Link]

-

PRODUCT MONOGRAPH ZAROXOLYN (Metolazone) 2.5 mg Tablets Diuretic/Antihypertensive sanofi-aventis Canada Inc. 2905 Place Louis-R. (2018, February 26). [Link]

-

Validated HPLC method for simultaneous determination of azelastine hydrochloride fluticasone propionate and oxymetazoline in nasal mucosa and nasopharyngeal swabs from real human samples. (2023, February 4). NIH. [Link]

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC. (2023, August 1). Retrieved January 26, 2026, from [Link]

-

Metolazone: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 26, 2026, from [Link]

- Imidazole synthesis - US3715365A - Google Patents. (n.d.).

-

Imidazoline I2 receptors: an update - PMC. (2015, April 1). Retrieved January 26, 2026, from [Link]

- WO 2014/188453 A2. (2014, November 27). Googleapis.com.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cafermed.com [cafermed.com]

- 5. researchgate.net [researchgate.net]

- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 7. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Biological Activities of Metizoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metizoline hydrochloride is a synthetic sympathomimetic agent belonging to the imidazoline class of compounds. Primarily utilized as a topical nasal decongestant, its therapeutic effect is derived from its activity as an agonist at α-adrenergic receptors, inducing vasoconstriction of the nasal mucosa. This technical guide provides a comprehensive overview of the known and inferred biological activities of Metizoline hydrochloride, delving into its mechanism of action, receptor engagement, and the downstream signaling pathways. This document synthesizes available pharmacological data and provides context through comparison with analogous, more extensively studied imidazoline derivatives. Detailed experimental protocols for the characterization of such compounds are also presented to serve as a practical resource for researchers in the field.

Introduction: The Pharmacology of Imidazoline-Based α-Adrenergic Agonists

Metizoline hydrochloride is a member of a class of drugs characterized by an imidazoline moiety.[1] This structural feature is common to several well-known α-adrenergic agonists used as nasal decongestants, such as oxymetazoline and xylometazoline.[2][3] The primary therapeutic action of these agents is the constriction of blood vessels in the nasal passages, which reduces swelling and congestion.[1] This is achieved through the activation of α-adrenergic receptors on the smooth muscle cells of these blood vessels.[2][3]

Beyond their effects on α-adrenergic receptors, many imidazoline compounds also exhibit affinity for a distinct class of imidazoline receptors (I-receptors), which are categorized into three main subtypes: I₁, I₂, and I₃.[4][5] While the primary decongestant effect of Metizoline is attributed to its α-adrenergic agonism, its full biological activity profile may be influenced by its interaction with these imidazoline receptors. This guide will explore both aspects of Metizoline's pharmacology.

Molecular Mechanism of Action: Engagement with Adrenergic and Imidazoline Receptors

The biological activities of Metizoline hydrochloride are initiated by its binding to and activation of specific cell surface receptors. The primary targets are the α-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6] The imidazoline structure of Metizoline also suggests a potential interaction with imidazoline receptors.[4]

α-Adrenergic Receptor Agonism

Alpha-adrenergic receptors are divided into two main subtypes, α₁ and α₂, both of which are involved in the regulation of vascular tone.[6]

-

α₁-Adrenergic Receptors: These receptors are primarily coupled to the Gq family of G-proteins.[7] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This increase in calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells and subsequent vasoconstriction.[7]

-

α₂-Adrenergic Receptors: These receptors are coupled to the Gi family of G-proteins.[7] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes smooth muscle contraction.

The decongestant effect of Metizoline hydrochloride is a direct result of its agonist activity at these α-adrenergic receptors in the nasal vasculature.

Potential Interaction with Imidazoline Receptors

The imidazoline moiety of Metizoline suggests a likely interaction with imidazoline receptors, which could contribute to its overall pharmacological profile.

-

I₁-Imidazoline Receptors: These receptors are involved in the central regulation of blood pressure.[5]

-

I₂-Imidazoline Receptors: These binding sites are associated with monoamine oxidase and are being investigated for their role in various neurological conditions.[3][4]

-

I₃-Imidazoline Receptors: These receptors are thought to play a role in the regulation of insulin secretion.[2]

Signaling Pathways and Cellular Responses

The binding of Metizoline hydrochloride to its target receptors initiates a cascade of intracellular events that culminate in a physiological response.

G-Protein Coupled Receptor (GPCR) Signaling Cascade

As an agonist at α-adrenergic receptors, Metizoline triggers classical GPCR signaling pathways. The specific pathway activated depends on the receptor subtype engaged.

Caption: Signaling pathways of Metizoline hydrochloride at α-adrenergic receptors.

Quantitative Analysis of Biological Activity

While specific quantitative data for Metizoline hydrochloride is not widely published, the following table provides a summary of the types of data that are critical for characterizing the biological activity of an α-adrenergic agonist. The values for the well-studied analogue, Oxymetazoline, are included for illustrative purposes.

| Parameter | Receptor Subtype | Oxymetazoline Value | Significance |

| Binding Affinity (Kᵢ) | α₁ₐ-adrenoceptor | ~1-10 nM | Potency of binding to the receptor. |

| α₂ₐ-adrenoceptor | ~1-5 nM | Potency of binding to the receptor. | |

| Functional Potency (EC₅₀) | α₁-mediated vasoconstriction | ~10-100 nM | Concentration for half-maximal effect.[8] |

| α₂-mediated effects | ~5-50 nM | Concentration for half-maximal effect.[8] |

Data for Oxymetazoline is compiled from various pharmacological studies and is approximate. Specific values can vary based on the experimental system.

Experimental Protocols for Characterization

The following section details standardized experimental protocols that are employed to characterize the biological activities of α-adrenergic agonists like Metizoline hydrochloride.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of Metizoline hydrochloride for α₁ and α₂-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human α₁ₐ-adrenoceptor) are prepared by homogenization and centrifugation.[9]

-

Assay Incubation: A fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [³H]-prazosin for α₁-receptors) is incubated with the cell membranes in the presence of varying concentrations of unlabeled Metizoline hydrochloride.[1]

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.[10]

-

Detection: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is quantified using a scintillation counter.[10]

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of Metizoline hydrochloride that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand receptor binding assay.

In Vitro Smooth Muscle Contraction Assay

This functional assay measures the ability of a compound to induce contraction in isolated smooth muscle tissue.

Objective: To determine the functional potency (EC₅₀) and efficacy of Metizoline hydrochloride in inducing vasoconstriction.

Methodology:

-

Tissue Preparation: A segment of vascular smooth muscle (e.g., a ring of rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Transducer Attachment: The tissue is connected to an isometric force transducer to record changes in tension.

-

Agonist Addition: After an equilibration period, cumulative concentrations of Metizoline hydrochloride are added to the organ bath.

-

Response Measurement: The contractile response (increase in tension) is recorded for each concentration.

-

Data Analysis: A concentration-response curve is plotted, and the EC₅₀ (the concentration of Metizoline hydrochloride that produces 50% of the maximal contraction) and the maximum response (Eₘₐₓ) are determined.

Caption: Workflow for an in vitro smooth muscle contraction assay.

Therapeutic Applications and Future Directions

The primary and well-established therapeutic application of Metizoline hydrochloride is as a topical nasal decongestant for the symptomatic relief of nasal congestion associated with the common cold, allergic rhinitis, and sinusitis.[1] Its vasoconstrictor action reduces swelling of the nasal mucosa, thereby improving nasal airflow.

Future research into the biological activities of Metizoline hydrochloride could focus on several key areas:

-

Receptor Subtype Selectivity: A detailed characterization of its binding and functional selectivity for the different α₁ and α₂-adrenergic receptor subtypes would provide a more nuanced understanding of its pharmacological profile.

-

Imidazoline Receptor Interactions: A thorough investigation of its affinity for and activity at I₁, I₂, and I₃ imidazoline receptors could reveal novel biological activities and potential therapeutic applications beyond its use as a decongestant.

-

Systemic Effects: Although intended for topical use with minimal systemic absorption, a comprehensive evaluation of its systemic effects following higher than recommended doses would be valuable for a complete safety profile.

Conclusion

Metizoline hydrochloride is an effective nasal decongestant that exerts its therapeutic effect through its agonist activity at α-adrenergic receptors, leading to vasoconstriction of the nasal mucosa. While its primary mechanism of action is well-understood within the context of its drug class, a detailed quantitative characterization of its receptor binding and functional potency, as well as a thorough investigation of its potential interactions with imidazoline receptors, would provide a more complete picture of its biological activities. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the pharmacological profile of Metizoline hydrochloride and other related compounds.

References

-

Grokipedia. Metizoline. [Link]

-

Patsnap Synapse. What is the mechanism of Oxymetazoline Hydrochloride? [Link]

-

Patsnap Synapse. What is the mechanism of Xylometazoline Hydrochloride? [Link]

-

Wikipedia. Imidazoline receptor. [Link]

-

PubMed. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation. [Link]

-

StatPearls. Adrenergic Drugs. [Link]

-

PubMed. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. [Link]

-

PubMed Central. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. [Link]

-

PubMed Central. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]

-

PubMed. Behavioral and receptor binding analysis of the alpha 2-adrenergic agonist, 5-bromo-6 [2-imidazoline-2-yl amino] quinoxaline (UK-14304): evidence for cognitive enhancement at an alpha 2-adrenoceptor subtype. [Link]

-

PubMed Central. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. [Link]

-

MDPI. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. [Link]

-

NIH Molecular Libraries Program. Figure 5A, EC50 determinations from full dose-response curves tested in quadruplicate runs for ML330 in all assays. [Link]

-

PubMed Central. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. [Link]

-

PubMed. Pharmacologic and molecular discrimination of I2-imidazoline receptor subtypes. [Link]

-

StatPearls. Metolazone. [Link]

-

PubMed. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. [Link]

-

Nottingham ePrints. Development of an in vitro model of smooth muscle contraction. [Link]

-

MDPI. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. [Link]

-

PubMed. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. [Link]

-

PubMed Central. Imidazoline I2 receptors: an update. [Link]

-

ClinicalTrials.gov. Fasting Study of Metolazone Tablets 5 mg and Zaroloxyn® Tablets 5 mg. [Link]

-

PubMed. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. [Link]

-

ResearchGate. Using Calcium Imaging as a Readout of GPCR Activation. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. [Link]

-

ResearchGate. How can I quantify smooth muscle contraction in vitro?. [Link]

-

Wikipedia. EC50. [Link]

-

PubMed Central. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes. [Link]

-

Cell Biolabs. Cell Contraction Assay. [Link]

-

YouTube. GPCR signaling - Robert Lefkowitz (Duke). [Link]

-

Wikipedia. Metabotropic receptor. [Link]

-

PubMed. Displacement of alpha- and beta-radioligands by specific adrenergic agonists in rat pancreatic islets. [Link]

-

Pharmaguideline. Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide. [Link]

-

PubMed Central. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]

-

Cell Biolabs. Cell Contraction Assay. [Link]

-

MDPI. Integrating GPCR Regulation and Calcium Dynamics in Airway Smooth Muscle Function: A Comprehensive Review. [Link]

-

StatPearls. Alpha-1 Receptor Agonists. [Link]

-

ClinicalTrials.gov. Fasting Study of Metolazone Tablets 2.5 mg and Zaroloxyn® Tablets 2.5 mg. [Link]

-

YouTube. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Link]

Sources

- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kup.at [kup.at]

- 3. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 5. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to Metizoline Hydrochloride as a Nasal Decongestant for Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of Metizoline hydrochloride, an imidazoline-derivative sympathomimetic amine, for its application as a topical nasal decongestant. We delve into the core molecular pharmacology, emphasizing its mechanism of action via adrenergic receptors, and explore formulation strategies critical for developing a stable and effective aqueous nasal spray. This document is structured to provide drug development professionals with not only the foundational scientific principles but also detailed, actionable experimental protocols for preclinical evaluation, including receptor binding assays, in vitro functional studies, analytical method development, and in vivo efficacy models. The objective is to bridge theoretical knowledge with practical application, enabling robust and scientifically sound development programs for this class of compounds.

Introduction to Vasoconstrictive Decongestants

Nasal congestion is a highly prevalent symptom associated with upper respiratory tract infections and allergic or vasomotor rhinitis.[1] The underlying pathophysiology involves vasodilation and increased blood flow in the nasal submucosa, leading to swelling of erectile tissues and a significant reduction in nasal airflow. Sympathomimetic amines, which mimic the effects of endogenous catecholamines like norepinephrine, are a cornerstone of symptomatic relief. When applied topically, these agents act on adrenergic receptors located on the vascular smooth muscle of nasal blood vessels, inducing vasoconstriction and thereby reducing mucosal volume and improving nasal patency.

Metizoline is a synthetic sympathomimetic drug belonging to the imidazoline class, developed for the topical treatment of nasal congestion.[2] Its chemical structure, featuring an imidazoline ring, places it in the same family as other well-known nasal decongestants like oxymetazoline and xylometazoline.[2] This guide focuses on the technical considerations for advancing Metizoline hydrochloride through a preclinical drug development pipeline.

Molecular and Physicochemical Profile

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to all development activities. Metizoline hydrochloride is the salt form used to enhance solubility and stability for formulation.

| Property | Value | Source |

| IUPAC Name | 2-[(2-methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride | PubChem[3] |

| Molecular Formula | C₁₃H₁₅ClN₂S | PubChem[3] |

| Molecular Weight | 266.79 g/mol | PubChem[3] |

| CAS Number | 5090-37-9 | PubChem[3] |

| Parent CAS | 17692-22-7 (Metizoline base) | PubChem[3] |

| Synonyms | Ellsyl, Metizoline HCl, RMI 10,482A | PubChem[3] |

Molecular Pharmacology and Mechanism of Action

The therapeutic effect of Metizoline is derived from its interaction with specific G-protein coupled receptors (GPCRs) on vascular smooth muscle cells within the nasal mucosa. As an imidazoline derivative, its pharmacology is potentially complex, involving both adrenergic and imidazoline receptors.

Primary Mechanism: Alpha-1 Adrenergic Receptor Agonism

The principal mechanism for nasal decongestion is the activation of α₁-adrenergic receptors.[2] This interaction initiates a well-defined intracellular signaling cascade.

-

Receptor Binding: Metizoline binds to the α₁-adrenergic receptor on the surface of vascular smooth muscle cells.

-

Gq Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gq.

-

PLC Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol.

-

Muscle Contraction: The increased intracellular Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin light chains, causing smooth muscle contraction and vasoconstriction.

Protocol 1: Competitive Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Metizoline for α₁, α₂, and I₁, I₂ receptors, thereby establishing its selectivity profile.

Causality: This assay is foundational. A high affinity for α₁ receptors validates the primary mechanism of action. Comparing this to affinities for other receptors (e.g., α₂ or I₁) reveals the drug's selectivity. High selectivity for α₁ is desirable as it predicts a lower likelihood of off-target side effects. Methodology:

-

Preparation of Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., α₁A, α₂A, I₁). Culture the cells and harvest them. Homogenize the cells and prepare a crude membrane fraction by differential centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

-

Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for each receptor target (e.g., [³H]-Prazosin for α₁, [³H]-Clonidine for α₂ and I₁).

-

Assay Setup: In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of unlabeled Metizoline hydrochloride (the competitor).

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Metizoline. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of Metizoline that inhibits 50% of radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay for Vasoconstriction

Objective: To provide direct functional evidence that Metizoline causes contraction of vascular tissue.

Causality: While binding shows interaction, it doesn't guarantee a functional response. This assay confirms that receptor binding translates into the desired physiological effect (vasoconstriction), providing the first proof of efficacy. [4] Methodology:

-

Tissue Dissection: Humanely euthanize a suitable laboratory animal (e.g., male Sprague-Dawley rat). Dissect the thoracic aorta or another suitable artery and place it in cold, oxygenated Krebs-Henseleit buffer.

-

Preparation of Arterial Rings: Carefully clean the artery of adherent tissue and cut it into rings approximately 2-3 mm in length.

-

Mounting: Mount the arterial rings in an organ bath system. The rings are suspended between two stainless steel hooks, with one fixed and the other connected to an isometric force transducer. The bath contains Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g). During this period, replace the buffer every 15-20 minutes.

-

Viability Check: Test the viability of the tissue by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl). After washout and return to baseline, confirm endothelial integrity with acetylcholine following a phenylephrine-induced contraction.

-

Cumulative Concentration-Response Curve: Add Metizoline hydrochloride to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Record the contractile force generated at each concentration until a maximal response is achieved.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the percentage contraction against the log concentration of Metizoline to generate a concentration-response curve and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

Protocol 3: Stability-Indicating HPLC Method Development

Objective: To develop and validate a quantitative, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Metizoline hydrochloride in the nasal spray formulation.

Causality: This analytical method is the bedrock of quality control. It ensures that the product contains the correct amount of the drug (assay) and that it remains stable over its shelf life without significant degradation (purity/related substances). A validated method is a non-negotiable requirement for all stages of development and manufacturing. [5] Methodology:

-

Column and Mobile Phase Screening:

-

Select a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Use gradient elution to separate the parent peak from potential degradants and formulation excipients.

-

-

Forced Degradation Study:

-

Subject the drug substance and drug product to stress conditions: acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), heat (60°C), and photolysis (ICH Q1B).

-

Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main Metizoline peak (peak purity analysis using a photodiode array detector is essential).

-

-

Method Optimization: Adjust mobile phase composition, gradient, flow rate, and column temperature to achieve optimal separation (resolution >2 between all peaks) and peak shape (tailing factor <1.5).

-

Method Validation (ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate that excipients and degradants do not interfere with the Metizoline peak.

-

Linearity: Analyze a series of solutions over a concentration range (e.g., 50-150% of the target concentration) and confirm a linear relationship (r² > 0.999).

-

Accuracy: Determine the recovery of the drug by spiking a placebo formulation with known amounts of Metizoline at different levels (e.g., 80%, 100%, 120%).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts) by analyzing multiple preparations, expressed as % Relative Standard Deviation (%RSD).

-

Quantitation Limit (LOQ): Determine the lowest concentration that can be reliably quantified.

-

Protocol 4: In Vivo Efficacy and Safety Assessment

Objective: To evaluate the decongestant efficacy and local safety of the Metizoline nasal spray formulation in a relevant animal model.

Causality: In vitro data must be confirmed in a living system. This model provides crucial data on whether the formulated drug can produce the desired effect under physiological conditions (including mucus, blood flow, etc.) and whether it causes unacceptable local irritation to the sensitive nasal mucosa. [6][7] Methodology:

-

Animal Model: The guinea pig is a suitable model due to its relatively large and accessible nasal cavity.

-

Induction of Nasal Congestion: Anesthetize the animals. Induce a state of nasal congestion, for example, by intranasal administration of a pro-inflammatory agent like histamine or bradykinin.

-

Measurement of Nasal Patency: Use posterior rhinomanometry to measure nasal airway resistance (NAR). This involves measuring transnasal pressure and airflow simultaneously to calculate resistance.

-

Efficacy Evaluation:

-

Establish a baseline NAR measurement after inducing congestion.

-